N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Descripción
N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a thiazole ring bearing a 3,4-dichlorophenyl group at the 4-position and a morpholinosulfonyl group at the para position of the benzamide moiety. This compound’s structural complexity arises from the integration of electron-withdrawing (dichlorophenyl) and sulfonamide groups, which may influence its physicochemical properties and biological interactions.
Propiedades
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O4S2/c21-16-6-3-14(11-17(16)22)18-12-30-20(23-18)24-19(26)13-1-4-15(5-2-13)31(27,28)25-7-9-29-10-8-25/h1-6,11-12H,7-10H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOVFZGMOJXBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole ring substituted with a dichlorophenyl group and a morpholinosulfonyl moiety. Its molecular formula is C16H16Cl2N4O2S, with a molecular weight of approximately 396.29 g/mol. The presence of the thiazole and morpholine groups suggests potential interactions with biological receptors.
| Property | Value |
|---|---|
| Molecular Formula | C16H16Cl2N4O2S |
| Molecular Weight | 396.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antiparasitic Activity
Recent studies have indicated that compounds similar to N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's thiazole structure is particularly noted for its ability to inhibit the cruzain enzyme, which is essential for the survival of the parasite.
Case Study: Anti-Trypanosomal Activity
A study evaluated several thiazole derivatives for their efficacy against T. cruzi. The results indicated that modifications on the phenyl ring significantly influenced antiparasitic activity. For instance, compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups. The docking studies revealed that optimal interactions occurred when hydrophobic and polar residues were engaged effectively in the binding site of cruzain .
Anticancer Activity
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has also been investigated for its anticancer properties. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
The compound's mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. This was evidenced by reduced phosphorylation of key signaling proteins in treated cancer cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole-based compounds. Research has shown that:
- Substituent Effects : The presence of halogen substituents on the phenyl ring enhances lipophilicity and improves binding affinity to target proteins.
- Morpholine Moiety : The morpholine group contributes to selectivity for certain receptors, such as sigma receptors, which are implicated in pain modulation and neuroprotection .
Table 2: Summary of SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increases potency against T. cruzi |
| Morpholine | Enhances selectivity for sigma receptors |
| Alkyl Groups | Modulates lipophilicity and solubility |
Comparación Con Compuestos Similares
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects: The morpholinosulfonyl group in the target compound differs from morpholinomethyl in 4d , impacting electronic distribution and solubility.
Spectral Data :
- Analogs like 4d and 8g were validated via 1H NMR, HRMS, and ESI-MS, confirming structural integrity . The absence of C=O IR bands in triazole derivatives (e.g., compounds 7–9 in ) highlights tautomeric behaviors, which are less relevant to the target compound’s benzamide scaffold.
Biological Implications: Compounds with aminothiazole scaffolds (e.g., 2D216) enhanced NF-κB signaling in adjuvant therapies, suggesting that the target compound’s thiazole core may similarly modulate immune pathways . Urea derivatives (8g) with dichlorophenyl groups exhibited distinct mechanisms compared to benzamides, emphasizing the role of the carboxamide linkage in target specificity .
Sulfonamide-Containing Derivatives
Table 2: Sulfonamide Group Comparisons
Key Observations :
- The morpholinosulfonyl group in the target compound contrasts with simpler phenylsulfonyl groups in triazole derivatives (e.g., compounds 7–9 ), which may influence metabolic stability and membrane permeability.
Q & A
Q. Methodological
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., morpholinosulfonyl integration at δ 3.6–3.8 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion for C20H17Cl2N3O3S2: calc. 506.01, obs. 506.02) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
How to assess the compound’s stability under physiological conditions?
Q. Advanced
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC over 24–72 hours .
- Oxidative stability : Expose to H2O2 (0.3% v/v) and track sulfonyl group integrity using FT-IR (peak at 1350 cm⁻¹ for S=O) .
- Light sensitivity : Conduct ICH Q1B photostability testing under UV-vis light (1.2 million lux hours) .
What computational strategies are effective for target prediction?
Q. Advanced
- Molecular docking : Use AutoDock Vina to screen against kinase domains (e.g., EGFR, VEGFR) with flexible side-chain sampling .
- Pharmacophore modeling : Identify critical features (e.g., sulfonyl hydrogen bond acceptors) using Schrödinger Phase .
- ADMET prediction : Employ SwissADME to estimate permeability (e.g., logP ~3.5) and cytochrome P450 interactions .
How to optimize pharmacokinetic properties for in vivo studies?
Q. Advanced
- Solubility enhancement : Formulate with cyclodextrins (e.g., HP-β-CD) or nanocrystal dispersion .
- Metabolic stability : Replace labile groups (e.g., methyl with trifluoromethyl) based on microsomal incubation assays (human/rat liver microsomes) .
- Plasma protein binding : Measure using ultrafiltration and correlate with free fraction via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
